Daporinad is classified as a pharmacological agent within the broader category of NAD+ synthesis inhibitors. Its development was motivated by the need to explore therapeutic options in cancer treatment, particularly in tumors resistant to conventional therapies. The compound is derived from synthetic organic chemistry techniques aimed at modifying existing biochemical pathways.
The synthesis of Daporinad involves several key steps that ensure the production of a compound with high purity and efficacy. The most common method for synthesizing Daporinad includes:
Technical details regarding the synthesis can be found in studies that highlight the use of liquid chromatography-quadrupole time-of-flight mass spectrometry for quantifying Daporinad and its metabolites in biological samples .
Daporinad has a well-defined molecular structure characterized by specific functional groups that contribute to its biological activity.
The detailed fragmentation patterns observed during mass spectrometry further elucidate the structural characteristics of Daporinad and its metabolites .
Daporinad undergoes several chemical reactions during its metabolic processing:
Technical details on these reactions are often explored through in vitro studies using liquid chromatography-mass spectrometry techniques.
Daporinad exerts its pharmacological effects primarily through the inhibition of nicotinamide phosphoribosyltransferase, leading to a decrease in NAD+ levels within cells. This reduction impacts several cellular processes:
Data from studies indicate that combining Daporinad with other therapeutic agents can enhance its efficacy against resistant cancer cell lines .
Daporinad exhibits distinct physical and chemical properties:
Relevant analyses often involve assessing these properties through standard pharmacological testing protocols.
Daporinad has significant scientific applications, particularly in oncology:
Daporinad (FK866) is a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD⁺ salvage pathway. Structural analyses reveal that Daporinad binds at the enzyme’s active site with sub-nanomolar affinity (IC₅₀ = 0.09 nM) [6]. The compound features three distinct moieties:
This binding induces conformational changes that disrupt NAMPT’s catalytic function. Crystallographic studies confirm Daporinad stabilizes a closed-enzyme conformation incompatible with phosphoribosyl pyrophosphate (PRPP) binding, effectively trapping NAMPT in an inactive state [1]. The extraordinary potency arises from its 1000-fold higher binding affinity compared to nicotinamide, enabling sustained enzymatic inhibition even at low intracellular concentrations [3].
Table 1: Structural Interactions Governing Daporinad-NAMPT Binding
Daporinad Region | Target Residues | Interaction Type | Functional Consequence |
---|---|---|---|
Pyridine ring | Tyr18', Phe193 | π-π stacking | Prevents substrate entry |
Carbonyl group | Ser275 | Hydrogen bond | Anchors catalytic domain |
Amide nitrogen | Asp219/Val242 | Water-mediated H-bond | Displaces catalytic water |
Hydrophobic tail | Leu351, Ile314 | Van der Waals | Locks enzyme conformation |
Daporinad functions as a partially noncompetitive inhibitor that binds an allosteric site overlapping with, but distinct from, the nicotinamide binding pocket [3]. Kinetic analyses demonstrate:
The inhibitor's residence time exceeds 120 minutes, creating a quasi-irreversible inhibition that persists despite rapid cellular clearance [6]. Resistance mutations predominantly map to the hydrophobic tunnel (e.g., I309V, G217R), confirming this region's critical role. Structure-activity relationship (SAR) studies show that modifications to the benzamide tail group (e.g., biarylsulfonamide derivatives) can enhance potency 10-fold against resistant variants while maintaining specificity [3] [8].
NAMPT inhibition triggers a biphasic NAD⁺ depletion with profound metabolic consequences:
Phase 1: Acute Glycolytic Collapse (0-12h)
Phase 2: Bioenergetic Crisis (12-48h)
Epigenetic Reprogramming
Table 2: Metabolic Consequences of NAMPT Inhibition in Rhabdomyosarcoma Models
Parameter | Control | OT-82 (NAMPTi) | Change | p-value |
---|---|---|---|---|
NAD⁺ levels | 100% | 12.3 ± 2.1% | -87.7% | <0.001 |
Glycolytic flux | 100% | 28.4 ± 5.7% | -71.6% | <0.001 |
ATP concentration | 100% | 14.9 ± 3.2% | -85.1% | <0.001 |
Mitochondrial OCR | 100% | 63.5 ± 8.4% | -36.5% | 0.007 |
Data from pediatric rhabdomyosarcoma models treated with clinical-stage NAMPT inhibitor OT-82 (analogous to Daporinad mechanism) [5]
Sirtuin Dysregulation
Mitochondrial sirtuins (SIRT3/4/5) exhibit dichotomous responses:
PARP Inhibition Consequences
Tumor Microenvironment Modulation
The metabolic vulnerability extends beyond cancer cells to stromal components. Tumor-associated fibroblasts exhibit 3-fold higher NAPRT expression than malignant cells, potentially creating metabolic symbiosis through nicotinate secretion [2] [9]. This underscores the therapeutic potential of combinatorial Preiss-Handler pathway inhibition.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0